molecular formula C9H12N2O2S B1412409 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide CAS No. 1799973-78-6

5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide

Cat. No.: B1412409
CAS No.: 1799973-78-6
M. Wt: 212.27 g/mol
InChI Key: PEFIPYOANPNOKO-UHFFFAOYSA-N
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Description

5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways, such as kinases and phosphatases. These interactions often involve binding to the active sites of the enzymes, leading to either inhibition or activation of their catalytic functions. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. These changes in gene expression can lead to significant alterations in cellular behavior, such as increased or decreased cell growth, enhanced survival, or induction of cell death. Furthermore, this compound can affect cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. This binding can result in the activation of downstream signaling pathways, ultimately affecting cellular responses. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression profiles and metabolic activity. These temporal effects are important considerations for experimental design and interpretation of results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity or gene expression, without causing significant toxicity. At higher doses, it can induce toxic or adverse effects, such as cellular damage, organ dysfunction, or even death. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes, thereby influencing the levels of metabolites and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cells, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within tissues can influence its therapeutic and toxic effects, as well as its overall pharmacokinetic profile .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological effects. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization may affect cellular energy metabolism .

Properties

IUPAC Name

5-methyl-3,4-dihydro-2H-1λ6,2,5-benzothiadiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-11-7-6-10-14(12,13)9-5-3-2-4-8(9)11/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFIPYOANPNOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide
Reactant of Route 2
5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide
Reactant of Route 3
5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide
Reactant of Route 4
5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide
Reactant of Route 5
5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide
Reactant of Route 6
5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.